2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide
CAS No.: 1251621-17-6
Cat. No.: VC7126540
Molecular Formula: C19H16FN3O6S2
Molecular Weight: 465.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251621-17-6 |
|---|---|
| Molecular Formula | C19H16FN3O6S2 |
| Molecular Weight | 465.47 |
| IUPAC Name | 2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(4-methylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H16FN3O6S2/c1-30(26,27)15-7-5-14(6-8-15)21-17(24)12-23-19(25)10-9-18(22-23)31(28,29)16-4-2-3-13(20)11-16/h2-11H,12H2,1H3,(H,21,24) |
| Standard InChI Key | VVZMHJIXUQKTHS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F |
Introduction
The compound 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide is a complex organic molecule that belongs to the class of pyridazine derivatives. These compounds are often studied for their biological activities and potential therapeutic applications. The specific structure of this compound suggests it may possess unique pharmacological properties due to the presence of a fluorobenzenesulfonyl group and a dihydropyridazine moiety, which are known for their interactions in biological systems.
Synthesis
The synthesis of such compounds typically involves several steps, including the formation of the pyridazine ring and the introduction of the sulfonyl groups. Common reagents used in similar syntheses include sulfonyl chlorides and amines. The reaction conditions often require specific catalysts or reagents to enhance reactivity and selectivity.
Biological Activities
Pyridazine derivatives have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine and sulfonyl groups can enhance these activities by increasing the compound's ability to interact with biological targets.
Comparison with Similar Compounds
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| 2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide | Fluorobenzenesulfonyl, dihydropyridazine, methanesulfonylphenyl | Pharmaceuticals, biological activities |
| 2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide | Fluorobenzenesulfonyl, dihydroquinoline | Therapeutic applications, biological activities |
| [3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2lambda(5)-benzo[e]132oxazaphosphinin-2-yl]-(aryl/alkyl)methanols | Chloro-fluorophenyl, oxazaphosphinine | Antipathogens, plant nutrients |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume